1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one
Description
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one (CAS: 959237-10-6) is a pyrrolidin-2-one derivative characterized by an ethyl group at the 1-position and a methylaminomethyl substituent at the 4-position of the pyrrolidinone ring. Its IUPAC name and structural features are well-documented in chemical databases, with a SMILES string of CCN1CC(CC1=O)CNC . This compound serves primarily as a pharmaceutical intermediate, utilized in the synthesis of fine chemicals, medicinal chemistry research, and biotechnology applications . The pyrrolidinone scaffold is a recognized pharmacophore, contributing to diverse biological activities such as anticonvulsant, neurological, and respiratory effects in related compounds .
Propriétés
IUPAC Name |
1-ethyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(5-9-2)4-8(10)11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIVQRUJOTETO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672373 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-10-6 | |
| Record name | 1-Ethyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Hydrogenation of Nitro or Nitromethylene Precursors
One of the most documented and efficient methods for preparing amine-substituted pyrrolidinones involves the hydrogenation of nitro or nitromethylene derivatives under catalytic conditions.
- Starting Material: 1-Ethyl-2-nitromethylene pyrrolidine or related nitro precursors.
- Catalyst: Raney Nickel is commonly used for hydrogenation due to its high activity.
- Solvent: Methanol is typically employed as the hydrogenation medium.
- Conditions: Room temperature, atmospheric pressure, with continuous hydrogen supply until full hydrogen uptake (typically four equivalents) is achieved.
- Outcome: The hydrogenation reduces the nitro group to the corresponding amine, yielding 1-ethyl-2-aminomethylpyrrolidine derivatives.
- Yield and Selectivity: Yields reported are moderate to high, with selectivity up to 99.4% under optimized conditions involving controlled CO2 and H2 molar ratios and sulfuric acid aqueous solutions as solvent systems.
Example Data from Patent RU2081111C1:
| Example | CO2 : H2 Molar Ratio | Temperature (°C) | Pressure (atm) | Solvent/Conditions | Selectivity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 0 : 1 | 25 | 1 | Methanol, Raney Nickel catalyst | Not specified | Basic hydrogenation |
| 2 | 2 : 1 | 25 | 1 | Sulfuric acid aqueous solution | 99.4 | High selectivity with CO2 addition |
| 3 | 0.2 : 1 | 25 | 1 | Sulfuric acid aqueous solution | 97.9 | Slightly lower CO2 ratio |
| 4 | 0.1 : 1 | 80 | 10 | Autoclave, sulfuric acid solution | 94.3 | Elevated temperature and pressure |
| 7 | 1.0 : 1 | 25 | 2 | Sulfuric acid aqueous solution | 90.5 | Higher pressure |
| 8 | 0.2 : 1 | 100 | 1 | Sulfuric acid aqueous solution | 93.6 | High temperature |
| 9 | 0.2 : 1 | 50 | 1 | Sulfuric acid aqueous solution | 98.9 | Moderate temperature |
| 10 | 0.1 : 1 | 25 | 1 | Sulfuric acid aqueous solution | 99.2 | Optimal selectivity |
This method is advantageous due to its simplicity, scalability, and high selectivity. The presence of CO2 in the reaction mixture and the use of sulfuric acid aqueous solutions improve the selectivity and yield by stabilizing intermediates and facilitating the hydrogenation process.
Reductive Amination and Coupling Reactions
Another synthetic approach involves the reductive amination of pyrrolidin-2-one derivatives with methylamine or related amines to introduce the methylamino methyl substituent.
- Key Steps:
- Formation of an imine or iminium intermediate by reacting 1-ethylpyrrolidin-2-one with formaldehyde or similar aldehydes.
- Subsequent reduction using hydrogenation catalysts or chemical reductants (e.g., sodium cyanoborohydride).
- Catalysts and Reagents: Platinum catalysts (such as 5% Pt on carbon), sodium triacetoxyborohydride, or other mild reducing agents.
- Solvents: Alcoholic solvents like ethanol, methanol, or mixed solvents including dimethylformamide (DMF).
- Reaction Conditions: Mild temperatures (room temperature to 60 °C), inert atmosphere (nitrogen), and reaction times ranging from several hours to overnight.
This pathway is often coupled with purification steps such as crystallization or recrystallization using alcohol solvents to isolate the pure product.
Detailed Reaction Conditions and Catalysts
| Parameter | Typical Values / Examples | Comments |
|---|---|---|
| Catalysts | Raney Nickel, Platinum (IV) oxide, 5% Pt-C, Copper (I) chloride | Raney Nickel favored for hydrogenation of nitro groups; Pt catalysts for hydrogenation and coupling |
| Solvents | Methanol, Ethanol, Methanol/Ethanol mixtures, DMF, Water (aqueous sulfuric acid) | Choice depends on reaction type; aqueous acidic media improve selectivity in hydrogenation |
| Temperature Range | 25 °C to 100 °C | Lower temperatures favor selectivity; higher temperatures accelerate reaction |
| Pressure | Atmospheric to 10 atm | Elevated pressure used in autoclave setups for faster reactions |
| Reaction Time | 10 to 48 hours | Depends on catalyst and conditions |
| Additives | Sulfuric acid, bases (triethylamine, diisopropylethylamine) | Acidic media stabilize intermediates; bases used in coupling reactions |
| Work-up Procedures | Filtration of catalyst, solvent removal, crystallization | Purification critical for pharmaceutical-grade products |
Research Findings and Advantages of Methods
- Hydrogenation of nitromethylene precursors provides a direct and efficient route to the target amine with high selectivity and yield, especially under controlled CO2/H2 ratios and acidic aqueous conditions.
- Avoidance of intermediate isolation in some processes reduces cost, time, and waste, enhancing commercial scalability.
- Use of mixed solvent systems (e.g., ethanol/methanol) and platinum catalysts enables mild reaction conditions with good control over stereochemistry and purity.
- Copper-catalyzed coupling reactions with pyridazinones and related heterocycles have been reported, though more relevant for complex derivatives rather than the simple pyrrolidinone core.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Catalyst(s) | Solvent(s) | Conditions | Yield/Selectivity | Notes |
|---|---|---|---|---|---|---|
| Hydrogenation of nitromethylene | 1-Ethyl-2-nitromethylene pyrrolidine | Raney Nickel | Methanol, aqueous H2SO4 | 25–100 °C, 1–10 atm, 10–48 h | Up to 99.4% selectivity | Scalable, high selectivity, simple work-up |
| Reductive amination | 1-Ethylpyrrolidin-2-one + methylamine | Pt(IV) oxide, Pt-C | Ethanol, methanol, DMF | Room temp to 60 °C, inert atm | Moderate to high yields | Requires imine formation and reduction |
| Copper-catalyzed coupling | Pyrrolidinone derivatives + heterocycles | Cu(I) chloride | DMF, NMP, pyridine | 100–160 °C, N2 atmosphere | Moderate yields | Used for complex derivatives, less common |
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one. For instance, a related compound showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring 17 mm and 15 mm, respectively. This suggests that derivatives of this compound may possess significant antimicrobial potential, warranting further investigation into their structure-activity relationships (SAR) .
2. Drug Development
The compound has been explored as a lead in drug development for various diseases. Its structural characteristics allow for modifications that can enhance pharmacological properties. In particular, studies on similar pyrrolidine compounds have demonstrated their ability to inhibit specific biological targets, indicating the potential for this compound to be optimized for therapeutic uses .
Chemical Synthesis
1. Reactivity Studies
The compound's reactivity has been studied in the context of synthesizing more complex molecules. For example, it was noted that its secondary nitrogen atom allows for various chemical transformations, making it a valuable intermediate in organic synthesis . This versatility is crucial for developing new compounds with desired biological activities.
2. Enamine Formation
Research indicates that derivatives of this compound can form enamines, which are important intermediates in organic synthesis. The ability to isolate these enamines with good yields enhances the utility of this compound in synthetic chemistry .
Biological Studies
1. Pharmacological Insights
Pharmacokinetic studies involving related compounds have provided insights into absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one study reported on the pharmacokinetics of a pyrrolidine derivative showing favorable properties such as good plasma stability and effective bioavailability . These findings underscore the importance of studying this compound in biological contexts.
2. Targeted Therapy Research
The compound's potential role in targeted therapies has been highlighted by its inclusion in studies focusing on proteasome-dependent degradation pathways in cancer cells. Compounds with similar structures have been shown to induce degradation of specific proteins involved in cancer progression, suggesting that this compound could be explored as a candidate for developing novel anticancer agents .
Data Tables
Mécanisme D'action
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as 1-ethyl-4-aminomethylpyrrolidin-2-one and other pyrrolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of ethyl and methylamino groups, which can influence its chemical behavior and applications.
Comparaison Avec Des Composés Similaires
Structural and Functional Group Comparisons
The table below summarizes key structural differences and similarities between 1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one and analogous compounds:
Pharmacological and Physicochemical Properties
- Doxapram vs. Target Compound: Doxapram’s morpholine and diphenyl substituents enhance its affinity for respiratory-related receptors, whereas the target compound’s simpler methylaminomethyl group may prioritize metabolic stability or synthetic versatility . The ethyl group at position 1 in both compounds suggests a balance between lipophilicity and steric bulk.
- The carbonate ester in this derivative could improve oral bioavailability .
- 1-Methyl-4-(methylamino)pyrrolidin-2-one: The absence of an ethyl group reduces molecular weight (128.17 g/mol vs. ~156 g/mol for the target), likely decreasing lipophilicity (predicted LogP differences) and affecting blood-brain barrier penetration .
- 4-(Methylamino)pyridine: While structurally distinct (pyridine vs. pyrrolidinone), the shared methylamino group highlights its role in enhancing ion channel interactions.
Activité Biologique
1-Ethyl-4-((methylamino)methyl)pyrrolidin-2-one, a pyrrolidine derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an ethyl group and a methylamino substituent. Its structural uniqueness contributes to its specific interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with various enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial in therapeutic contexts, particularly in drug development aimed at targeting specific diseases.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor effects. For instance, research on related compounds has shown promising results against aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). A compound structurally similar to this compound demonstrated a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment in vitro .
Antibacterial and Antifungal Properties
Pyrrolidine derivatives have been evaluated for their antibacterial and antifungal activities. In vitro tests revealed that certain pyrrolidine alkaloids exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria ranging from 0.0039 to 0.025 mg/mL . The presence of specific substituents on the pyrrolidine ring significantly enhances these bioactivities.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds. The following table summarizes key differences in biological efficacy:
| Compound Name | Antitumor Activity | Antibacterial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate (in vitro studies) | Significant (MIC values) | Enzyme inhibition |
| 1-Methyl-4-(aminomethyl)-2-pyrrolidinone | High (subnanomolar range) | Moderate | Receptor antagonism |
| 4-(4-Aminophenoxy)-N-Methyl-2-pyridinecarboxamide | Low | High (effective against S. aureus) | Enzyme inhibition |
Case Studies and Research Findings
- Antitumor Effects : A study reported the development of small molecule antagonists targeting AM receptors, showing that modifications similar to those found in this compound can lead to enhanced antitumor properties .
- Toxicological Assessment : Investigations into the toxicity profile of related compounds revealed reproductive toxicity at certain exposure levels, underscoring the importance of assessing safety alongside efficacy .
- Metabolic Stability : Research has indicated that modifications to the pyrrolidine structure can improve metabolic stability while maintaining biological activity, suggesting potential avenues for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
